2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its unique structural features, which include a trifluoromethyl group and a triazolopyrimidine scaffold.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Related compounds have been found to impact a variety of pathways, leading to their diverse pharmacological activities .
Result of Action
Related compounds have been found to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been associated with increased drug activity .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazolopyrimidine scaffold.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents at various positions on the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound shares a similar triazolopyrimidine scaffold but lacks the trifluoromethyl group.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another similar compound with a hydroxyl group at the 7-position.
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol enhances its biological activity and stability compared to its analogs. This unique feature contributes to its effectiveness in various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O/c1-3-11-6-12-4(7(8,9)10)2-5(15)14(6)13-3/h2H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKKTRUPRFCCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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